1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1-methylpyrazole moiety and a sulfonyl-linked 2,3-dihydrobenzo[b][1,4]dioxin group.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-12-13(11-18-19)15-4-2-3-7-20(15)25(21,22)14-5-6-16-17(10-14)24-9-8-23-16/h5-6,10-12,15H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBNNQMCGUMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound integrates a piperidine structure with a sulfonyl group and a dihydrobenzo[dioxin] moiety, suggesting diverse biological activities.
- Molecular Formula : C14H17N3O5S
- Molecular Weight : 327.35 g/mol
- CAS Number : 461456-17-7
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as a therapeutic agent in treating neurological disorders and its role as an inhibitor in different enzymatic pathways.
The sulfonyl group enhances the solubility and bioavailability of the compound, which is crucial for its pharmacological efficacy. The structural features suggest potential interactions with neurotransmitter receptors, particularly dopamine receptors, which are implicated in psychiatric disorders.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is hypothesized to be a key mechanism, paralleling the action of established antidepressants.
Antitumor Activity
Pyrazole derivatives have been documented for their antitumor properties. In vitro studies have shown that compounds related to 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Potentially beneficial for Alzheimer's disease treatment by increasing acetylcholine levels.
- Xanthine Oxidase : Inhibitors of this enzyme are significant in managing gout and hyperuricemia by reducing uric acid production .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the pyrazole ring : Variations can enhance or diminish activity against specific targets.
- Sulfonyl group positioning : Altering the position may affect binding affinity to target receptors.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including those similar to the target compound, have demonstrated significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways related to cancer progression .
Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective properties. Specifically, derivatives targeting alpha(2)-adrenoceptors have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds may help modulate neurotransmitter release and improve cognitive function .
Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Research has shown that sulfonamide derivatives can inhibit key enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Activity
Some studies have reported that pyrazole-based compounds exhibit antimicrobial properties against various pathogens. The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics or antimicrobial agents .
Synthesis and Derivative Exploration
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step reactions starting from readily available precursors. For example:
- Formation of Sulfonamide : The initial step may involve the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a sulfonyl chloride to form the corresponding sulfonamide.
- Piperidine Ring Construction : Subsequent reactions can introduce the piperidine structure through nucleophilic substitution or cyclization methods.
- Pyrazole Integration : Finally, the incorporation of the pyrazole moiety can be achieved through condensation reactions or coupling strategies.
Case Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives for anticancer efficacy, compounds structurally related to the target compound were tested against MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin, enhancing overall cytotoxicity .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. Compounds similar to 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine were found to significantly reduce cell death and improve cell viability through modulation of apoptotic pathways .
Comparison with Similar Compounds
Tabulated Comparison
| Property | Target Compound | S 18126 (Compound A) | DDFDI (Compound B) |
|---|---|---|---|
| Core Structure | Piperidine-sulfonyl-pyrazole | Piperazine-indane | Imidazole-furan |
| Key Substituent | 1-Methyl-1H-pyrazole | Benzo[b][1,4]dioxin-sulfonyl | Furan, diphenylimidazole |
| Receptor Affinity (Ki) | Inferred D4 selectivity | D4: 2.4 nM; D2: 738 nM | N/A (Antiviral activity) |
| Solubility | Moderate (sulfonyl enhances polarity) | Low (lipophilic indane) | Low (highly aromatic) |
| Therapeutic Potential | CNS disorders (hypothetical) | D4 antagonist | Antiviral (SARS-CoV-2) |
| Synthetic Yield | Likely <50% | Not reported | 51% |
Key Research Findings
- Dopamine Receptor Selectivity : Piperazine-based analogs (e.g., S 18126) show D4 selectivity but require high doses for in vivo efficacy, suggesting target compound modifications (e.g., pyrazole) may balance selectivity and potency .
- Antiviral Activity : Heterocyclic benzo[b][1,4]dioxin derivatives (e.g., DDFDI) highlight the scaffold’s versatility, though pyrazole substitution may redirect activity toward CNS targets .
- Metabolic Stability : Sulfonyl-linked compounds (e.g., Compound C) face oxidative metabolism risks, but methylpyrazole in the target compound could mitigate this via steric hindrance .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound combines a sulfonated 2,3-dihydrobenzo[b][1,4]dioxin moiety with a 1-methylpyrazole-substituted piperidine. The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, while the pyrazole and piperidine rings contribute to conformational flexibility and π-π stacking interactions. These features are critical for ligand-receptor binding and stability in biological systems. Structural analogs in highlight the importance of piperidine as a pharmacophore in agrochemicals and pharmaceuticals, suggesting similar relevance here .
Q. What synthetic routes are recommended for preparing this compound?
A modular approach is advised:
- Step 1: Synthesize the 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride via sulfonation of 1,4-benzodioxan-6-amine, followed by chlorination.
- Step 2: Prepare the 1-methylpyrazole-piperidine fragment using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyrazole functionalization, as in ).
- Step 3: Combine fragments via nucleophilic substitution or sulfonamide coupling. Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) to achieve >80% yield .
Q. How should researchers characterize purity and structural integrity?
Use orthogonal methods:
- HPLC-MS for purity assessment (≥95% by area normalization).
- 1H/13C NMR to confirm sulfonamide linkage (δ ~3.1–3.3 ppm for piperidine protons adjacent to sulfonyl) and pyrazole substitution patterns.
- FT-IR to verify sulfonyl S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹). Reference spectral data from analogs in and for validation .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Perform density functional theory (DFT) to map electrostatic potentials and identify reactive sites.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes in antimicrobial pathways, as in ).
- Apply molecular dynamics simulations to assess conformational stability in aqueous and lipid environments. emphasizes integrating computational predictions with experimental validation to reduce trial-and-error cycles .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Test the compound at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability.
- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions. Cross-reference with ’s methods for validating specificity in complex matrices .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Scaffold diversification : Synthesize analogs with substitutions on the pyrazole (e.g., halogens, methyl groups) and piperidine (e.g., N-alkylation, ring expansion).
- Pharmacophore mapping : Compare bioactivity of analogs to isolate critical functional groups. For example, shows that piperidine N-substitution significantly alters pesticidal activity .
- Data analysis : Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity. Use tools like MOE or Schrödinger for quantitative SAR modeling.
Methodological Considerations
Q. What protocols mitigate degradation during in vitro assays?
- Storage : Lyophilize the compound and store at –80°C under argon to prevent sulfonamide hydrolysis.
- Buffer selection : Use phosphate-buffered saline (pH 7.4) with 1% DMSO for solubility without destabilizing the sulfonyl group.
- Stability monitoring : Conduct LC-MS time-course studies (0–72 hours) under assay conditions. provides pH-adjustment protocols compatible with sulfonamides .
Q. How should researchers address low solubility in aqueous systems?
- Co-solvent systems : Test cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance solubility.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine nitrogen, reversible under physiological conditions.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Reference ’s emphasis on interdisciplinary approaches for material optimization .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., analog vs. parent compound).
- Error propagation analysis : Quantify uncertainty in IC₅₀/EC₅₀ values using bootstrap resampling. underscores rigorous statistical training for reproducible results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
